4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0873515
InChI: InChI=1S/C28H28N2O4/c1-3-32-27-20-22(15-16-26(27)34-18-10-17-33-24-13-8-5-9-14-24)19-25-21(2)29-30(28(25)31)23-11-6-4-7-12-23/h4-9,11-16,19-20H,3,10,17-18H2,1-2H3/b25-19+
SMILES: CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCCCOC4=CC=CC=C4
Molecular Formula: C28H28N2O4
Molecular Weight: 456.5 g/mol

4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC0873515

Molecular Formula: C28H28N2O4

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C28H28N2O4
Molecular Weight 456.5 g/mol
IUPAC Name (4E)-4-[[3-ethoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
Standard InChI InChI=1S/C28H28N2O4/c1-3-32-27-20-22(15-16-26(27)34-18-10-17-33-24-13-8-5-9-14-24)19-25-21(2)29-30(28(25)31)23-11-6-4-7-12-23/h4-9,11-16,19-20H,3,10,17-18H2,1-2H3/b25-19+
Standard InChI Key RURBNILAGNDEPV-NCELDCMTSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)OCCCOC4=CC=CC=C4
SMILES CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCCCOC4=CC=CC=C4
Canonical SMILES CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCCCOC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator